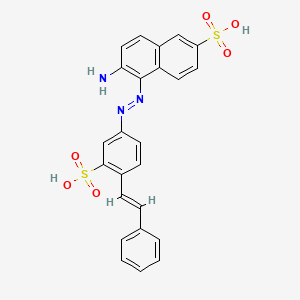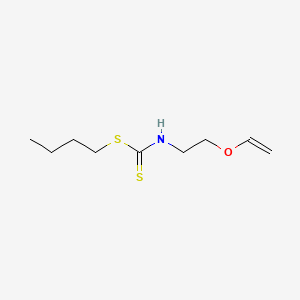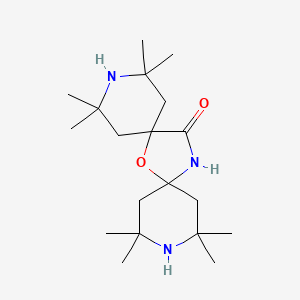
2,2,4,4,10,10,12,12-Octamethyl-7-oxa-3,11,14-triazadispiro(5.1.5.2)pentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 264-781-1, also known as benzalkonium chloride, is a mixture of alkylbenzyldimethylammonium chlorides. It is a quaternary ammonium compound widely used for its antimicrobial properties. This compound is commonly found in disinfectants, antiseptics, and preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzalkonium chloride is synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The general reaction can be represented as follows:
C6H5CH2Cl+RN(CH3)2→C6H5CH2N(CH3)2R+Cl−
where ( \text{R} ) represents the long alkyl chain.
Industrial Production Methods
In industrial settings, benzalkonium chloride is produced in large-scale reactors where benzyl chloride and alkyl dimethylamines are continuously fed into the system. The reaction is carried out at elevated temperatures, typically around 80-100°C, and the product is purified through distillation and crystallization processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzalkonium chloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is relatively stable to reduction but can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products
Oxidation: Benzyl alcohol, benzoic acid.
Reduction: Benzylamine.
Substitution: Benzyl cyanide, benzyl alcohol.
Scientific Research Applications
Benzalkonium chloride is extensively used in various fields due to its antimicrobial properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture to prevent microbial contamination.
Medicine: Found in antiseptic solutions, eye drops, and nasal sprays.
Industry: Utilized in disinfectants for surfaces, water treatment, and as a preservative in personal care products.
Mechanism of Action
Benzalkonium chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis. This disruption affects various cellular processes, ultimately resulting in the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial activity.
Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial properties.
Uniqueness
Benzalkonium chloride is unique due to its dual functionality as both a disinfectant and a preservative. Its ability to act as a phase transfer catalyst in organic synthesis further distinguishes it from other similar compounds. Additionally, its widespread use in various industries highlights its versatility and effectiveness.
Properties
CAS No. |
64338-17-6 |
|---|---|
Molecular Formula |
C19H35N3O2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,2,4,4,10,10,12,12-octamethyl-7-oxa-3,11,14-triazadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C19H35N3O2/c1-14(2)9-18(10-15(3,4)21-14)13(23)20-19(24-18)11-16(5,6)22-17(7,8)12-19/h21-22H,9-12H2,1-8H3,(H,20,23) |
InChI Key |
ZXAKTFGAXOORCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC3(O2)CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


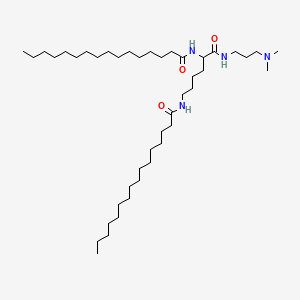
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

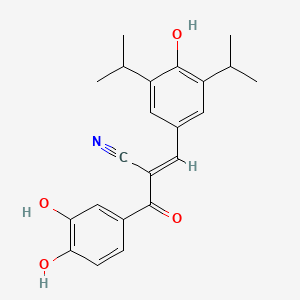
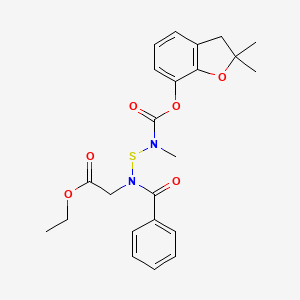
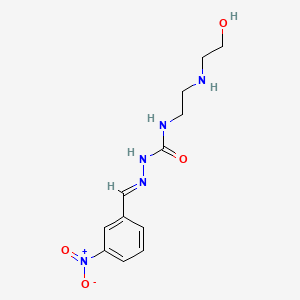


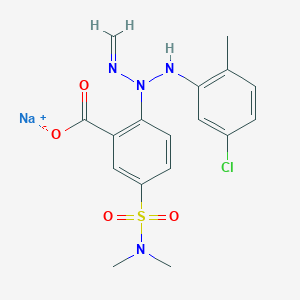
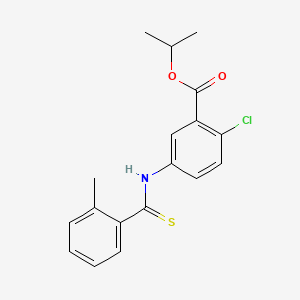
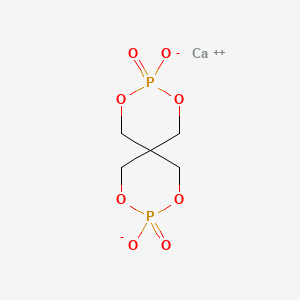
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
